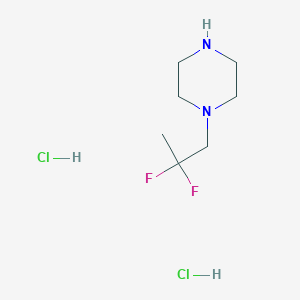

1-(2,2-Difluoropropyl)piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(2,2-Difluoropropyl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives and their synthesis, which can provide insights into the general class of compounds to which "1-(2,2-Difluoropropyl)piperazine dihydrochloride" belongs. Piperazine derivatives are known for their wide range of pharmacological activities and are often used as building blocks in drug discovery .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Similarly, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride starts from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by reaction with 1-bromo-3-chloropropane, yielding an overall 45.7% . These methods could potentially be adapted for the synthesis of "1-(2,2-Difluoropropyl)piperazine dihydrochloride" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C-NMR, and mass spectrometry . Crystallographic analysis is also used to determine the structure of piperazine salts, as seen in the study of tetrachlorocuprate and nitrate salts of 1-(2-fluorophenyl)piperazine cations . These techniques would be applicable for analyzing the molecular structure of "1-(2,2-Difluoropropyl)piperazine dihydrochloride".

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, the Mannich reaction is used to produce certain piperazine derivatives . The reactivity of "1-(2,2-Difluoropropyl)piperazine dihydrochloride" would depend on the presence of functional groups that can participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compound . The specific properties of "1-(2,2-Difluoropropyl)piperazine dihydrochloride" would need to be determined experimentally.

Scientific Research Applications

Synthesis and Preparation

Synthesis Methods : Research on the synthesis of piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, reveals methods involving reactions like alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. The total yield of these processes varies, with one method achieving a 53.3% yield (Li Ning-wei, 2006).

Building Blocks for Biologically Active Compounds : Piperazine derivatives are used as synthetic building blocks in the preparation of biologically active compounds and chemical scaffolds for combinatorial libraries. An example includes the synthesis of differentially protected 2-(hydroxymethyl)piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride (Hongwu Gao & A. Renslo, 2007).

Chemical Properties and Characterization

- Structural Confirmation : Research focused on confirming the structure of piperazine derivatives using techniques like Infrared (IR) and Nuclear Magnetic Resonance (1H-NMR) spectroscopy. This is crucial for validating the synthesis of specific piperazine compounds (Li Ning-wei, 2006).

Pharmaceutical Intermediate Applications

Antibacterial Agents : Some piperazine derivatives have been noted for their potent antibacterial properties against resistant strains of bacteria. These properties are essential in the development of new antibiotics and pharmaceutical agents (S. Shroff et al., 2022).

Neuroleptic Agents Synthesis : Piperazine moieties are integral in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. These agents contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety, demonstrating the versatility of piperazine in pharmaceutical synthesis (C. Botteghi et al., 2001).

Biological Activities and Potential Therapeutics

- Role in Central Pharmacological Activity : Piperazine derivatives play a significant role in central pharmacological activities, including applications as antipsychotic, antidepressant, and anxiolytic drugs. Their ability to affect the monoamine pathway makes them valuable in medicinal chemistry (A. F. Brito et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

It’s structurally related to piperazine , which is known to target parasites such as roundworm and pinworm . The compound paralyzes these parasites, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine, a structurally similar compound, mediates its anthelmintic action by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Pharmacokinetics

Piperazine, a structurally similar compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Piperazine, a structurally similar compound, is known to paralyze parasites, allowing the host body to easily remove or expel the invading organism .

properties

IUPAC Name |

1-(2,2-difluoropropyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2.2ClH/c1-7(8,9)6-11-4-2-10-3-5-11;;/h10H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRNLCNJWGPWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoropropyl)piperazine dihydrochloride | |

CAS RN |

2137600-13-4 |

Source

|

| Record name | 1-(2,2-difluoropropyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

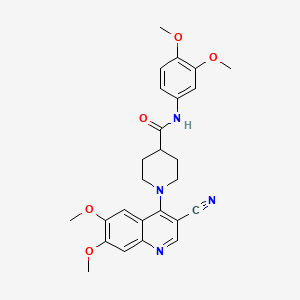

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)

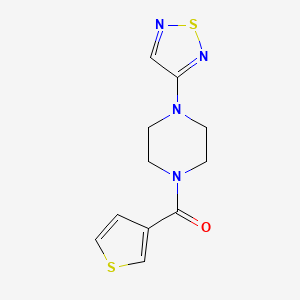

![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)

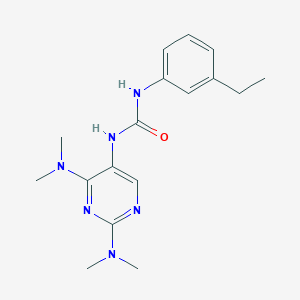

![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)

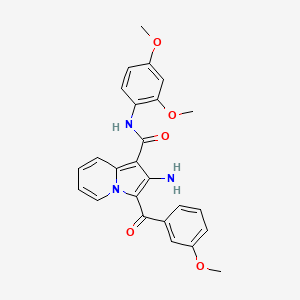

![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)